1678415-18-3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

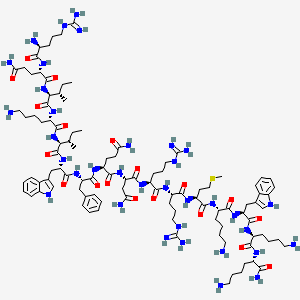

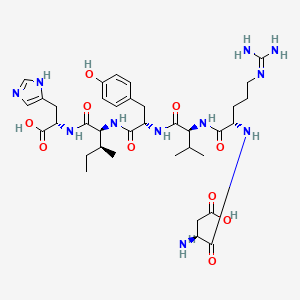

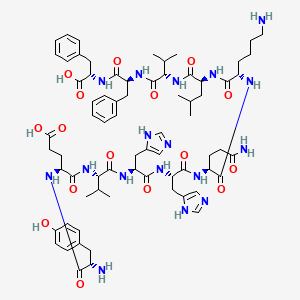

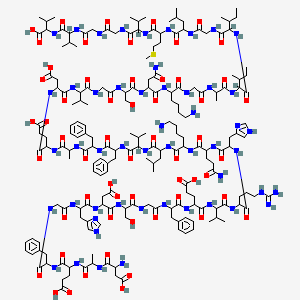

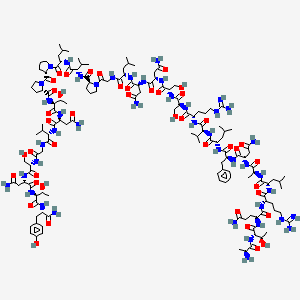

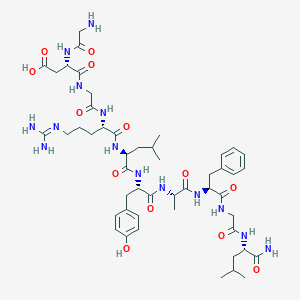

The compound with the CAS number 1678415-18-3 is known as Biotinyl-Amylin (human) trifluoroacetate salt. This compound is a modified form of human amylin, also known as islet amyloid polypeptide (IAPP). Amylin is a peptide hormone co-secreted with insulin by pancreatic beta cells. It plays a role in regulating glucose homeostasis by inhibiting glucagon secretion, slowing gastric emptying, and promoting satiety .

Métodos De Preparación

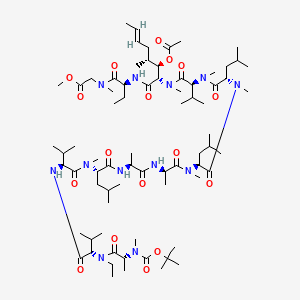

The synthesis of Biotinyl-Amylin (human) trifluoroacetate salt involves the biotinylation of human amylin. The process typically includes the following steps:

Peptide Synthesis: The human amylin peptide is synthesized using solid-phase peptide synthesis (SPPS).

Biotinylation: The synthesized peptide is then biotinylated, which involves the attachment of a biotin moiety to the peptide.

Purification: The biotinylated peptide is purified using high-performance liquid chromatography (HPLC) to ensure high purity.

Trifluoroacetate Salt Formation: The final step involves converting the biotinylated peptide into its trifluoroacetate salt form.

Análisis De Reacciones Químicas

Biotinyl-Amylin (human) trifluoroacetate salt can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, leading to the formation of disulfide bonds between cysteine residues.

Reduction: Reduction reactions can break disulfide bonds, converting the peptide back to its reduced form.

Aplicaciones Científicas De Investigación

Biotinyl-Amylin (human) trifluoroacetate salt has several scientific research applications:

Neuroscience: It is used in studies related to Alzheimer’s disease, as amylin and its analogs can influence amyloid-beta aggregation.

Diabetes Research: The compound is used to study the regulation of glucose homeostasis and the role of amylin in diabetes.

Drug Development: It serves as a model compound for developing new therapeutic agents targeting amylin receptors.

Biochemical Assays: The biotinylated form allows for easy detection and quantification in various biochemical assays.

Mecanismo De Acción

Biotinyl-Amylin (human) trifluoroacetate salt exerts its effects by mimicking the action of natural amylin. It binds to amylin receptors on target cells, leading to the inhibition of glucagon secretion, slowing of gastric emptying, and promotion of satiety. The molecular targets include amylin receptors, which are G-protein-coupled receptors (GPCRs) that activate intracellular signaling pathways .

Comparación Con Compuestos Similares

Biotinyl-Amylin (human) trifluoroacetate salt can be compared with other similar compounds such as:

Human Amylin: The unmodified form of amylin, which lacks the biotinylation and trifluoroacetate salt modifications.

Pramlintide: A synthetic analog of amylin used as a therapeutic agent for diabetes.

Propiedades

Número CAS |

1678415-18-3 |

|---|---|

Fórmula molecular |

C₁₇₅H₂₇₅N₅₃O₅₇S₃ |

Peso molecular |

4129.63 |

Fuente |

Synthetic |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B612764.png)